molecular formula C13H18OS B13492983 1-((2,4-Dimethylphenyl)thio)pentan-2-one

1-((2,4-Dimethylphenyl)thio)pentan-2-one

Cat. No.: B13492983
M. Wt: 222.35 g/mol
InChI Key: JRGZFNYBVISWSP-UHFFFAOYSA-N
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Description

1-((2,4-Dimethylphenyl)thio)pentan-2-one is an organic compound characterized by the presence of a thioether group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dimethylphenyl)thio)pentan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable pentanone derivative. One common method involves the use of a palladium-catalyzed coupling reaction. For example, 2,4-dimethylthiophenol can be reacted with a bromopentanone derivative in the presence of a palladium catalyst and a phosphine ligand .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dimethylphenyl)thio)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thioether derivatives with different substituents.

Scientific Research Applications

1-((2,4-Dimethylphenyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,4-Dimethylphenyl)thio)pentan-2-one involves its interaction with molecular targets through its thioether and carbonyl functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity through its structural features.

Comparison with Similar Compounds

Similar Compounds

  • **1-((2,4-Dimethylphenyl)thio)phenyl)piperazine
  • 2,4-Dimethylthiophenol
  • 1-(2-Bromo-phenylsulfanyl)-2,4-dimethyl-benzene

Uniqueness

1-((2,4-Dimethylphenyl)thio)pentan-2-one is unique due to its specific combination of a thioether group and a pentanone backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)sulfanylpentan-2-one

InChI

InChI=1S/C13H18OS/c1-4-5-12(14)9-15-13-7-6-10(2)8-11(13)3/h6-8H,4-5,9H2,1-3H3

InChI Key

JRGZFNYBVISWSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CSC1=C(C=C(C=C1)C)C

Origin of Product

United States

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